Potent PARP-1 Inhibition in Enzymatic and Cell-Based Assays
A specific derivative of this scaffold, 2-(1-propylpiperidin-4-yloxy)-7,8,9,10-tetrahydrophenanthridin-6(5H)-one (23c), demonstrates potent PARP-1 inhibition. While direct comparator data for the unsubstituted core is not available, this derivative's activity provides a strong, quantifiable class-level inference for the potential of this specific tetrahydrophenanthridine scaffold when appropriately functionalized [1].
| Evidence Dimension | PARP-1 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 0.142 μM; ED50 = 0.90 μM (for derivative 23c) |
| Comparator Or Baseline | Not directly compared; baseline is vehicle control. Represents potent activity within the class. |
| Quantified Difference | Potency within a therapeutically relevant range (low micromolar) |
| Conditions | PARP-1 enzymatic assay and a cell-based assay [1] |
Why This Matters
This quantifies the potential of this scaffold to yield potent PARP-1 inhibitors, guiding procurement for oncology drug discovery projects.
- [1] Park, C.-H., Chun, K., Choi, J.-H., Ji, W.-K., Kim, H. Y., Kim, S. H., Han, G., & Kim, M.-H. (2011). Synthesis and Evaluation of Tricyclic Derivatives Containing a Non-Aromatic Amide as Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors. Bulletin of the Korean Chemical Society, 32(5), 1650–1656. View Source
